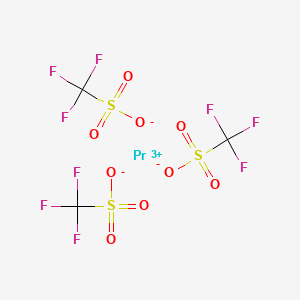
Praseodymium(III) trifluoromethanesulfonate
Vue d'ensemble
Description
Praseodymium(III) trifluoromethanesulfonate, also known as Praseodymium(III) triflate, is a water-tolerant Lewis acid . It is an efficient catalyst employed for the synthesis of α-aminonitrile, via condensation of aldehydes, amines, and trimethylsilyl cyanide .
Synthesis Analysis
Praseodymium(III) trifluoromethanesulfonate is used as a catalyst in various reactions. For instance, it has been employed as a catalyst for the Aldol reaction of silyl enol ethers with aldehydes .Molecular Structure Analysis
The molecular formula of Praseodymium(III) trifluoromethanesulfonate is (CF3SO3)3Pr . Its molecular weight is 588.12 g/mol . The SMILES string representation is [Pr+3]. [O-]S(=O)(=O)C(F)(F)F. [O-]S(=O)(=O)C(F)(F)F. [O-]S(=O)(=O)C(F)(F)F .Chemical Reactions Analysis
Praseodymium(III) trifluoromethanesulfonate has been used as a catalyst in various chemical reactions. It was employed as a catalyst for the aqueous aza-Diels-Alder reactions of aldehydes and dienes . It was also used as a catalyst for the Aldol reaction of silyl enol ethers with aldehydes .Physical And Chemical Properties Analysis
Praseodymium(III) trifluoromethanesulfonate has a molecular weight of 588.1 g/mol . It has 0 hydrogen bond donors, 18 hydrogen bond acceptors, and 0 rotatable bonds . Its exact mass and monoisotopic mass are 587.76373 g/mol . The topological polar surface area is 197 Ų , and it has a complexity of 145 .Applications De Recherche Scientifique
Catalyst in Synthesis
Praseodymium trifluoromethanesulfonate is identified as an efficient and recyclable catalyst. It is particularly useful in the synthesis of α-aminonitrile through a one-pot, three-component condensation of aldehydes, amines, and trimethylsilyl cyanide at room temperature (De & Gibbs, 2005). Additionally, it catalyzes the solvent-free synthesis of pyrroles, specifically through Paal–Knorr condensation of 2,5-hexadione with primary amines, yielding excellent results (De, 2008).
Complex Formation
Praseodymium(III) trifluoromethanesulfonate plays a critical role in forming complexes with other compounds. For instance, it reacts with organofluorotitanate ligands to form complexes exhibiting coordination numbers of 12 in praseodymium and 11 in neodymium (Pevec et al., 2003). Similarly, it combines with N-substituted 1,3,5-triazacyclohexanes to form complexes with distinct crystal and molecular structures, as determined by X-ray diffraction (Köhn et al., 2002).
Structural Analysis
In a study focusing on the structure of praseodymium(III) trifluoromethanesulfonate, it was found that trifluoromethanesulfonate anions form bridges in a colorless compound, leading to a nine-coordinate, distorted tricapped trigonal-prismatic environment around the PrIII atom (Apostolidis & Walter, 2012).
Spectroscopic Applications
Praseodymium-doped crystals, including lanthanum trifluoride, exhibit unique absorption and fluorescence spectra. This study demonstrated shifts in the center of gravity of each J level, correlating to changes in covalence in the chemical bonds of the praseodymium ion (Wong et al., 1963).
Environmental Applications
In environmental science, praseodymium(III) trifluoromethanesulfonate is used for the removal of praseodymium ions from aqueous solutions. This involves the entrapment of brown seaweeds in polysulfone matrices, an effective method for sorption and regeneration for repeated applications (Vijayaraghavan & Jegan, 2015).
Safety And Hazards
Propriétés
IUPAC Name |
praseodymium(3+);trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3CHF3O3S.Pr/c3*2-1(3,4)8(5,6)7;/h3*(H,5,6,7);/q;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROUBZIWQWFQCHU-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Pr+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3F9O9PrS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70432455 | |
| Record name | Praseodymium(III) trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70432455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
588.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Praseodymium(III) trifluoromethanesulfonate | |
CAS RN |
52093-27-3 | |
| Record name | Praseodymium(III) trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70432455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Praseodymium(III) trifluoromethanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



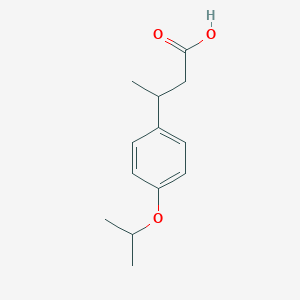
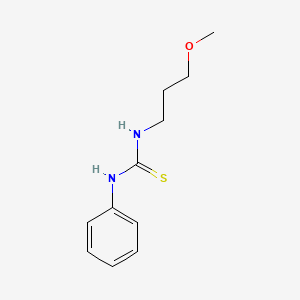
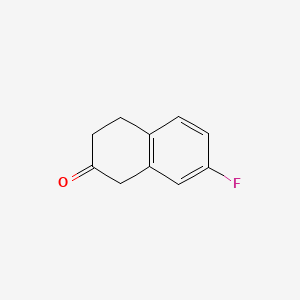
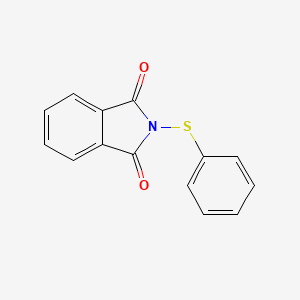
![2-[[[4-(3,4-Dimethylanilino)-4-oxobutanoyl]amino]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1366255.png)
![Methyl 5-chloro-4-[(4-fluorophenyl)methoxyiminomethyl]-1-phenylpyrazole-3-carboxylate](/img/structure/B1366258.png)
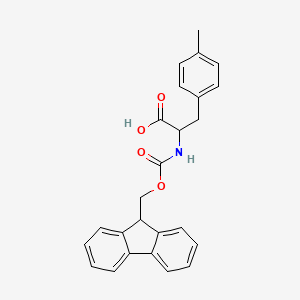
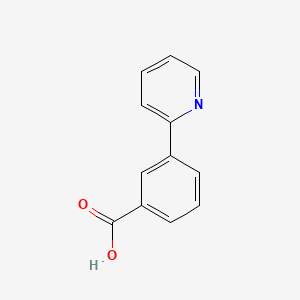
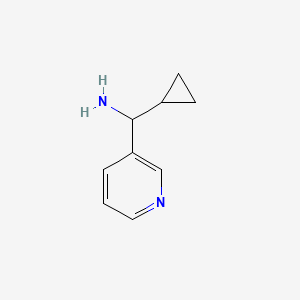
![2-[1-(2,5-Dichloro-3-thienyl)ethylidene]-1-hydrazinecarbothioamide](/img/structure/B1366281.png)
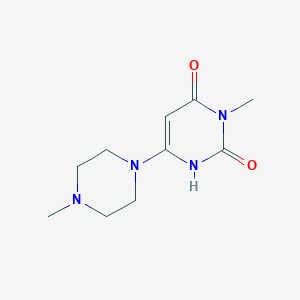
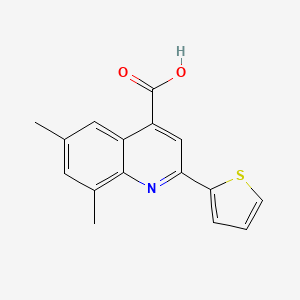
![3-[(1-carbamothioyl-3-methyl-5-oxo-4H-pyrazol-4-yl)azo]benzoic acid](/img/structure/B1366296.png)
![(7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) 3-chlorobenzoate](/img/structure/B1366298.png)